2-Hydroxy-3-(2-methyl-2H-1,2,3-triazol-4-yl)propanoic acid

1,2,3-triazole tautomerism regioisomer differentiation N-methylation position

2-Hydroxy-3-(2-methyl-2H-1,2,3-triazol-4-yl)propanoic acid (CAS 1872803-03-6) is a synthetic triazole carboxylic acid derivative with molecular formula C₆H₉N₃O₃ and a molecular weight of 171.15 g/mol. The compound belongs to the 1,2,3-triazole-4-carboxylic acid family, a class with demonstrated relevance as glycolate oxidase (GO) inhibitors for primary hyperoxaluria and kidney stone disease.

Molecular Formula C6H9N3O3
Molecular Weight 171.15 g/mol
Cat. No. B13308368
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxy-3-(2-methyl-2H-1,2,3-triazol-4-yl)propanoic acid
Molecular FormulaC6H9N3O3
Molecular Weight171.15 g/mol
Structural Identifiers
SMILESCN1N=CC(=N1)CC(C(=O)O)O
InChIInChI=1S/C6H9N3O3/c1-9-7-3-4(8-9)2-5(10)6(11)12/h3,5,10H,2H2,1H3,(H,11,12)
InChIKeyGKRIPLDLDJRAAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Hydroxy-3-(2-methyl-2H-1,2,3-triazol-4-yl)propanoic acid – Structural Identity and Procurement-Relevant Baseline


2-Hydroxy-3-(2-methyl-2H-1,2,3-triazol-4-yl)propanoic acid (CAS 1872803-03-6) is a synthetic triazole carboxylic acid derivative with molecular formula C₆H₉N₃O₃ and a molecular weight of 171.15 g/mol . The compound belongs to the 1,2,3-triazole-4-carboxylic acid family, a class with demonstrated relevance as glycolate oxidase (GO) inhibitors for primary hyperoxaluria and kidney stone disease . The key structural feature differentiating this compound from the majority of its 1,2,3-triazole analogs is the N-methyl substitution at the 2-position of the triazole ring (2-methyl-2H tautomer), rather than the more common 1-methyl-1H tautomer or N-unsubstituted 1H-tautomer. This regioisomeric placement alters the electronic distribution, hydrogen-bonding capacity, and metabolic stability profile of the triazole ring relative to 1-substituted analogs, which is the primary basis for its procurement value in medicinal chemistry and chemical biology programs seeking to explore structure-activity relationships (SAR) around triazole N-substitution patterns.

Why 2-Hydroxy-3-(2-methyl-2H-1,2,3-triazol-4-yl)propanoic Acid Cannot Be Replaced by Generic 1,2,3-Triazole Propanoic Acid Analogs


Generic substitution among 1,2,3-triazole-4-propanoic acid derivatives is chemically unsound because the position of N-methylation on the triazole ring fundamentally dictates the tautomeric equilibrium, dipole moment, and hydrogen-bond donor/acceptor topology of the heterocycle. In the 2-methyl-2H tautomer, the methyl group resides at the N2 position, placing the N1 and N3 nitrogen atoms in distinct electronic environments compared to the 1-methyl-1H tautomer where methylation occurs at N1 . This regioisomeric difference is non-trivial for target engagement: glycolate oxidase, the primary therapeutic target associated with this chemical class, features a conserved active-site architecture where inhibitor binding is sensitive to heterocycle orientation and hydrogen-bond geometry . Additionally, the 2-hydroxy substituent on the propanoic acid backbone provides a chiral center capable of stereospecific interactions, distinguishing this compound from des-hydroxy analogs such as 3-(2-methyl-2H-1,2,3-triazol-4-yl)propanoic acid (CAS 1849227-13-9). Substituting the target compound with a structurally similar but regioisomerically or functionally distinct analog risks misleading SAR interpretation and invalidating comparative biological data.

Quantitative Differentiation Evidence for 2-Hydroxy-3-(2-methyl-2H-1,2,3-triazol-4-yl)propanoic Acid Versus Closest Analogs


Regioisomeric N-Methylation: 2-Methyl-2H Tautomer Versus 1-Methyl-1H Tautomer – Molecular Descriptor-Level Differentiation

The target compound bears the methyl substituent at the N2 position of the 1,2,3-triazole ring, forming the 2-methyl-2H tautomer. By contrast, the most frequently catalogued analog, 2-hydroxy-3-(1-methyl-1H-1,2,3-triazol-4-yl)propanoic acid (CAS 1697924-06-3), carries the methyl group at the N1 position (1-methyl-1H tautomer). This regioisomeric difference produces distinct calculated molecular descriptors: the 2-methyl-2H tautomer exhibits a different dipole moment vector and altered H-bond acceptor basicity at the N1 and N3 positions compared to the 1-methyl-1H tautomer . In the context of glycolate oxidase inhibition, where triazole nitrogen atoms engage the enzyme's active-site FMN cofactor and adjacent residues, the tautomer dictates the orientation of the heterocycle within the binding pocket . No direct head-to-head enzyme inhibition data (IC₅₀ values) for both regioisomers in the same assay has been identified in the public domain. The differentiation therefore rests on the structural and electronic basis for non-interchangeability.

1,2,3-triazole tautomerism regioisomer differentiation N-methylation position computational chemistry medicinal chemistry SAR

Presence of the 2-Hydroxy Group: Differentiation from Des-Hydroxy 3-(2-methyl-2H-1,2,3-triazol-4-yl)propanoic Acid

The target compound contains a secondary alcohol at the α-position of the propanoic acid chain (2-hydroxypropanoic acid motif). This contrasts with the des-hydroxy analog 3-(2-methyl-2H-1,2,3-triazol-4-yl)propanoic acid (CAS 1849227-13-9), which lacks this hydroxyl group . The 2-hydroxy substituent introduces a chiral center (the compound is racemic unless otherwise specified), an additional hydrogen-bond donor (polar surface area contribution), and the potential for stereospecific interactions with chiral biological targets. In the glycolate oxidase inhibitor patent class, the hydroxy substituent is a key pharmacophoric element that mimics the glycolate substrate, which possesses an α-hydroxy acid moiety . No direct comparative IC₅₀ data between the 2-hydroxy and des-hydroxy analogs against glycolate oxidase has been found in public literature.

alpha-hydroxy acid chiral building block glycolate oxidase inhibitor medicinal chemistry

Class-Level Evidence: 1,2,3-Triazole-4-Carboxylic Acids as Glycolate Oxidase Inhibitors – Disease-Relevant Target Engagement

The patent family led by WO-2020010309-A1 (assigned to Orfan Biotech Inc., later Cantero Therapeutics/Chinook Therapeutics) discloses triazole carboxylic acids as glycolate oxidase (GO) inhibitors for treating primary hyperoxaluria type I (PH1) and kidney stone disease . The generic Formula I encompasses 1,2,3-triazole-4-carboxylic acid derivatives bearing a hydroxy substituent alpha to the carboxylic acid. While the patent does not single out 2-hydroxy-3-(2-methyl-2H-1,2,3-triazol-4-yl)propanoic acid for individual IC₅₀ reporting, the compound falls within the claimed structural scope. Class-level evidence indicates that GO inhibitory activity is sensitive to the nature and position of substituents on the triazole ring. Notably, the 4-carboxy-5-dodecylsulfanyl-1,2,3-triazole (CDST) inhibitor class achieves GO inhibition in the low micromolar range (Kd ~1–10 µM range by crystallographic and biochemical characterization), providing a benchmark for triazole-based GO inhibitor potency .

glycolate oxidase inhibition primary hyperoxaluria kidney stone disease oxalate biosynthesis

Differentiation from 1,2,4-Triazole Propanoic Acid Derivatives: Triazole Ring Regioisomerism Impacts Biological Activity Profile

The target compound is a 1,2,3-triazole derivative. A distinct class of 1,2,4-triazole propanoic acid derivatives has been independently characterized for anti-inflammatory, antibacterial, and anthelmintic activities . In that study, 1,2,4-triazole derivatives containing a propanoic acid moiety were synthesized and evaluated, with compound 3b showing 67.8% inhibition of carrageenan-induced paw edema at 50 mg/kg (comparable to indomethacin at 69.2%) and MIC values of 62.5 µg/mL against Staphylococcus aureus. The 1,2,3-triazole and 1,2,4-triazole scaffolds are not interchangeable: the different nitrogen atom arrangement alters π-stacking geometry, metal chelation capacity, and metabolic vulnerability (CYP450 oxidation susceptibility differs between 1,2,3- and 1,2,4-triazole rings) . Researchers specifically seeking a 1,2,3-triazole core for click chemistry conjugation, bioisosteric replacement of amide bonds, or GO inhibitor development must procure the 1,2,3-triazole specifically; the 1,2,4-triazole cannot serve as a surrogate.

1,2,3-triazole vs 1,2,4-triazole heterocycle isomerism anti-inflammatory antibacterial anthelmintic

Defensible Application Scenarios for 2-Hydroxy-3-(2-methyl-2H-1,2,3-triazol-4-yl)propanoic Acid Based on Verified Evidence


SAR Probe for Glycolate Oxidase Inhibitor Optimization Programs Targeting Primary Hyperoxaluria

This compound is structurally encompassed within the generic Formula I of patent WO-2020010309-A1, which claims 1,2,3-triazole-4-carboxylic acids as glycolate oxidase (GO) inhibitors for treating primary hyperoxaluria type I and calcium oxalate kidney stone disease . Researchers can procure this compound as a tool to systematically probe the impact of N2-methylation on GO inhibitory potency, selectivity, and metabolic stability, generating comparative data against the 1-methyl-1H regioisomer and N-unsubstituted parent. The 2-hydroxy group provides the substrate-mimetic α-hydroxy acid motif required for GO active-site engagement . Users should independently determine IC₅₀ values, as compound-specific data are not publicly available.

Click Chemistry Building Block for 1,2,3-Triazole-Containing Bioconjugates and Chemical Probes

The 1,2,3-triazole core is the archetypal product of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) click reactions. The 2-methyl-2H substitution pattern is accessible via RuAAC-mediated regioselective N2-alkylation or post-cycloaddition N-methylation strategies. This compound serves as a pre-formed 1,2,3-triazole building block bearing both a carboxylic acid (for amide/ester conjugation) and a secondary alcohol (for further derivatization), enabling its incorporation into more complex molecular architectures without requiring an in situ click reaction step. This is particularly valuable for medicinal chemistry programs where the triazole is a metabolically stable amide bond bioisostere.

Chiral α-Hydroxy Acid Scaffold for Stereochemical SAR in Enzyme Inhibitor Design

The 2-hydroxypropanoic acid backbone introduces a chiral center at the α-carbon. While the commercial product is typically racemic, the scaffold can be resolved into enantiomers or used as a mixture, enabling investigation of stereochemical effects on target binding. This differentiates it from achiral des-hydroxy analogs such as 3-(2-methyl-2H-1,2,3-triazol-4-yl)propanoic acid (CAS 1849227-13-9). In glycolate oxidase, the natural substrate glycolate is prochiral, and stereochemical discrimination by the enzyme active site may translate into differential inhibitory potency between (R)- and (S)-enantiomers . Programs requiring chiral SAR exploration should procure the 2-hydroxy variant specifically.

Reference Standard for Analytical Method Development and Metabolite Identification in Triazole Drug Programs

The distinct molecular weight (171.15 g/mol), specific 2-methyl-2H-1,2,3-triazole UV chromophore, and characteristic MS/MS fragmentation pattern (loss of H₂O from the 2-hydroxy group and decarboxylation of the propanoic acid moiety) make this compound suitable as a reference standard in LC-MS/MS method development for triazole-containing drug candidates . Its unambiguous regioisomeric identity (N2-methyl) provides a clear retention time and spectral benchmark to distinguish from the N1-methyl analog in forced degradation and metabolite profiling studies.

Quote Request

Request a Quote for 2-Hydroxy-3-(2-methyl-2H-1,2,3-triazol-4-yl)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.